Technical Documentation Center

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
  • CAS: 1190313-36-0

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-Fluoro-7-Azaindole in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications of 4-fluoro-7-azaindole (4-fluoro-1H-pyrrolo[2,3-b]pyridine). Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of 4-fluoro-7-azaindole (4-fluoro-1H-pyrrolo[2,3-b]pyridine).

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, widely recognized as a bioisostere of both indole and purine (adenine).[1][2][3] Within this class, 4-fluoro-7-azaindole represents a high-value chemotype. Its utility is twofold:

  • Synthetic Handle: The C4-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ), serving as a superior "chemical warhead" compared to its chloro-analog for rapidly generating diverse libraries.
    
  • Pharmacological Modulator: When retained in the final drug candidate, the C4-fluorine modulates pKa, lipophilicity, and metabolic stability, often blocking oxidative metabolism at the electron-deficient pyridine ring.[4]

Part 1: The Chemical Advantage

Electronic Activation & Reactivity

The 7-azaindole ring system is electron-deficient in the pyridine portion (N7) and electron-rich in the pyrrole portion (N1). The introduction of a fluorine atom at the C4 position creates a unique electronic environment.

  • Enhanced Electrophilicity: The strong electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine nitrogen (N7), makes the C4 position highly susceptible to nucleophilic attack.[4]

  • The "Fluoro-Kick" Effect: In

    
     reactions, fluoride is a poorer leaving group than chloride based on bond strength, but the highly polarized C-F bond in this electron-deficient heteroaromatic system accelerates the rate-determining step (nucleophilic addition) significantly. Consequently, 4-fluoro-7-azaindole reacts with amines and alkoxides under milder conditions than 4-chloro-7-azaindole.
    
Bioisosterism & Binding Mode

In kinase inhibitor design, the 7-azaindole core mimics the adenine ring of ATP.

  • Hinge Binding: The N1 (donor) and N7 (acceptor) atoms form a bidentate hydrogen bond network with the kinase hinge region (e.g., Valine or Leucine residues).[4]

  • C4 Vector: The 4-position corresponds to the 6-position of adenine. Substituents here project into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase conformation.

Part 2: Synthetic Protocols

Synthesis of the Core: Alkali-Amide Controlled Domino Reaction

While 4-fluoro-7-azaindole is commercially available, a robust de novo synthesis allows for the introduction of isotopes or specific substitution patterns. The following protocol utilizes a modern alkali-amide controlled cyclization.

Reaction Scheme: 2-Fluoro-3-methylpyridine + Nitrile/Amide Source -> 4-Fluoro-7-azaindole

Protocol:

  • Reagents: 2-Fluoro-3-methylpyridine (1.0 equiv), Benzonitrile (or suitable nitrile source), KHMDS (Potassium hexamethyldisilazide, 3.0 equiv).[4]

  • Solvent: Anhydrous THF or Toluene.

  • Conditions:

    • Cool the solution of 2-fluoro-3-methylpyridine to -78°C.

    • Add KHMDS dropwise (Lithium bases like LiHMDS favor azaindoline formation; Potassium favors azaindole).[4]

    • Warm to 0°C for 1 hour to generate the anion.

    • Add the nitrile source. Heat to reflux (80-110°C) for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[5] Purify via silica gel chromatography (Hexane/EtOAc).
    
Functionalization: The "Click" Reaction

This protocol demonstrates the displacement of the C4-fluorine with a secondary amine, a common workflow for generating kinase inhibitor libraries.

Target: Synthesis of 4-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-7-azaindole (100 mg, 0.73 mmol) in DMSO (2.0 mL). Note: NMP or DMF are also suitable, but DMSO often accelerates

    
    .[4]
    
  • Nucleophile Addition: Add Morpholine (3.0 equiv, 2.2 mmol).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[4] Note: For weaker nucleophiles, use

    
     or CsF.[4]
    
  • Thermal Activation:

    • Standard: Heat to 100°C for 4–6 hours.

    • Microwave (Preferred): Heat at 140°C for 20 minutes.

  • Monitoring: Monitor via LC-MS. The starting material (M+H 137) should disappear, replaced by the product (M+H 204).

  • Isolation: Pour into ice water. The product often precipitates. If not, extract with DCM.[4]

  • Yield: Typically >85% due to the high reactivity of the C-F bond.

Part 3: Medicinal Chemistry Applications (Case Studies)

Case Study: TGF RI Kinase Inhibitors

In the development of inhibitors for Transforming Growth Factor beta Receptor I (TGF


RI), the 4-position of the 7-azaindole is critical for selectivity.[1][2]
  • Strategy: Researchers utilized 4-fluoro-7-azaindole as a scaffold.[6][7][8]

  • Modification: The fluorine was displaced by functionalized phenols or anilines.

  • Outcome: The resulting 4-substituted azaindoles maintained the hinge-binding interaction (N1/N7) while the new C4-substituent extended into the hydrophobic back pocket, improving potency (IC50 < 10 nM) and selectivity against p38 kinase.

Physicochemical Property Modulation

When the fluorine is retained (not displaced), it serves as a metabolic block.[4]

Property7-Azaindole (Unsubstituted)4-Fluoro-7-AzaindoleImpact
MW 118.14136.13Small increase, negligible steric penalty.
cLogP ~1.2~1.4Slight increase in lipophilicity; improves membrane permeability.
pKa (N1) ~13.0~12.5Acidifies the pyrrole NH, potentially strengthening H-bond donation.[4]
Metabolic Stability Moderate (C4 oxidation risk)HighBlocks CYP450 oxidation at the electron-deficient C4 position.

Part 4: Visualization & Workflows

Synthesis & Functionalization Workflow

The following diagram illustrates the parallel synthesis capability using the 4-fluoro scaffold.

G Start 2-Fluoro-3-methylpyridine Core 4-Fluoro-7-Azaindole (The Reactive Scaffold) Start->Core KHMDS, PhCN Cyclization ProdA 4-Alkoxy-7-azaindole (Ether Linkage) Core->ProdA ROH, NaH SNAr ProdB 4-Amino-7-azaindole (Amine Linkage) Core->ProdB R2NH, Heat SNAr (Fast) ProdC 4-Aryl-7-azaindole (Suzuki Coupling) Core->ProdC Ar-B(OH)2, Pd cat. Suzuki-Miyaura

Caption: Divergent synthesis workflow showing the versatility of the 4-fluoro-7-azaindole core in generating diverse libraries via SNAr and cross-coupling.

Kinase Binding Mode Schematic

This diagram represents the logical interaction between the scaffold and a generic kinase ATP-binding site.

KinaseBinding cluster_drug 7-Azaindole Scaffold Hinge Kinase Hinge Region (Val/Leu Backbone) N1 N1-H (Donor) Hinge->N1 H-Bond N7 N7 (Acceptor) Hinge->N7 H-Bond Pocket Hydrophobic Back Pocket C4 C4-Substituent (from 4-F precursor) C4->Pocket Van der Waals / Selectivity Vector

Caption: Schematic of the bidentate hinge-binding mode (N1/N7) and the C4 vector used for accessing selectivity pockets.

References

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry (Organic Chemistry Frontiers). [Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. National Institutes of Health (PMC). [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI (Molecules). [Link][4]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. MDPI (Catalysts). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile from 4-chloro precursors

Executive Summary This application note details the optimized protocol for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (Target 3 ), a critical scaffold in the development of JAK and FGFR kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (Target 3 ), a critical scaffold in the development of JAK and FGFR kinase inhibitors.[1] While direct nucleophilic fluorination of 4-chloro-7-azaindoles is theoretically possible, the presence of the acidic N1-proton and the electron-withdrawing 6-cyano group necessitates a strategic approach to maximize yield and minimize polymerization.[1]

This guide recommends a Protection-Fluorination-Deprotection (PFD) strategy.[1] We utilize a sulfonyl or silyl protecting group to mask the indole nitrogen, enabling harsh anhydrous


 conditions required for the chlorine-to-fluorine exchange (Halex), followed by mild deprotection.[1]

Strategic Analysis & Mechanism

The Challenge of the 4-Position

The 7-azaindole (pyrrolo[2,3-b]pyridine) system is electron-deficient, making it amenable to Nucleophilic Aromatic Substitution (


).[1] However, the 4-position is less reactive than the 2- or 4-positions of a simple pyridine due to the electron-donating influence of the pyrrole nitrogen (N1).[1]
The Activating Role of the 6-Cyano Group

The presence of a nitrile group at the 6-position is pivotal.[1] It exerts a strong inductive ($ -I


 -M $) effect, significantly lowering the energy of the LUMO at the 4-position.[1] This stabilizes the Meisenheimer complex formed during the attack of the fluoride ion, making the 4-chloro substituent highly labile compared to unsubstituted 7-azaindoles.[1]
Thermodynamics and Fluoride Sources

The C–F bond (approx. 116 kcal/mol) is thermodynamically stronger than the C–Cl bond (approx. 81 kcal/mol), driving the reaction forward.[1] However, the high lattice energy of inorganic fluorides (KF, CsF) creates solubility challenges in organic solvents.[1] We utilize Cesium Fluoride (CsF) due to the "Cesium Effect"—the large cation radius reduces ion pairing in polar aprotic solvents, increasing the nucleophilicity of the "naked" fluoride anion.[1]

Experimental Workflow (Visualization)

The following flowchart outlines the logic for selecting the optimal route based on precursor availability.

G Start Start: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Decision Is N1 Protected? Start->Decision RouteA Route A: Direct Fluorination (High Risk, Lower Yield) Decision->RouteA Yes (Already Protected) RouteB Route B: PFD Strategy (Recommended) Decision->RouteB No (Free Base) Step2 Step 2: Halex Reaction (CsF, DMSO, 120°C) RouteA->Step2 Skip Protection Step1 Step 1: N-Protection (SEM-Cl or TsCl, NaH) RouteB->Step1 Step1->Step2 Step3 Step 3: Deprotection (TBAF or NaOH) Step2->Step3 Final Target: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Step3->Final

Figure 1: Decision tree for the synthesis of 4-fluoro-6-cyano-7-azaindole. Route B is the industry standard for scalability.[1]

Detailed Protocol (Route B: PFD Strategy)

Reagents & Equipment
  • Precursor: 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.[1]

  • Fluorinating Agent: Cesium Fluoride (CsF), 99.9% (Must be dried).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP.[1]

  • Catalyst: 18-Crown-6 (Optional phase transfer catalyst).[1]

  • Protecting Group: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or p-Toluenesulfonyl chloride (TsCl).[1]

Step 1: N-Protection (SEM-Protection)

Rationale: Masking the N-H prevents deprotonation by F-, which would generate HF and deactivate the nucleophile.[1]

  • Setup: Charge a flame-dried 3-neck flask with 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C under

    
    .
    
  • Deprotection: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases.

  • Addition: Dropwise add SEM-Cl (1.1 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 2-3 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat.

    
    .[2][3] Extract with EtOAc.[1][4] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Output: 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile .

Step 2: The Halex Reaction ( )

Rationale: High temperature and anhydrous conditions drive the unfavorable equilibrium towards the fluoride.[1]

  • Drying (Critical): Dry CsF in a vacuum oven at 150°C for 24 hours prior to use. Trace water is the primary cause of failure (hydrolysis of nitrile to amide).[1]

  • Setup: In a pressure vial or heavy-walled flask, dissolve the SEM-protected intermediate (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Reagents: Add dried CsF (3.0 - 5.0 eq). Optionally add 18-crown-6 (0.1 eq) to enhance solubility.

  • Reaction: Seal the vessel and heat to 120°C - 130°C for 4–12 hours.

    • Note: The 6-CN group accelerates this; standard azaindoles might require 150°C+.

  • Monitoring: Check LCMS for the mass shift (Cl

    
     F: 
    
    
    
    mass = -16.5 Da).
  • Workup: Cool to RT. Pour into ice water. The product often precipitates. If not, extract with EtOAc.[1]

    • Caution: Do not acidify strongly, as the nitrile is susceptible to hydrolysis.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Output: 4-fluoro-1-(SEM)-pyrrolo[2,3-b]pyridine-6-carbonitrile .

Step 3: Deprotection

Rationale: Removal of the SEM group to yield the final free base.[1]

  • Setup: Dissolve the Step 2 product in THF.

  • Reagent: Add TBAF (1M in THF, 2.0 eq) or TFA (if using Boc/acid-labile groups).

    • For SEM: Heat to 60°C with TBAF or use

      
      .[1]
      
  • Reaction: Stir until conversion is complete (approx. 2-4 h).

  • Workup: Standard aqueous workup.

  • Final Purification: Recrystallization from Ethanol/Water or column chromatography.[1]

Quantitative Data Summary

Parameter4-Chloro Precursor4-Fluoro ProductNotes
Molecular Weight 177.59 g/mol 161.13 g/mol Mass shift of -16.5

NMR
N/A

-130 to -140 ppm
Diagnostic doublet/singlet
Typical Yield (Step 2) N/A65% - 85%Highly dependent on water content
Reaction Temp N/A120°CLower than non-CN analogs

Troubleshooting & QC

  • Issue: Hydrolysis of Nitrile.

    • Symptom:[1][5][6][7][8][9] Appearance of M+18 peak (Amide) in LCMS.[1]

    • Cause: Wet DMSO or CsF.[1]

    • Fix: Use molecular sieves (3Å) in the reaction mixture; ensure rigorous drying of CsF.

  • Issue: Incomplete Conversion.

    • Symptom:[1][5][6][7][8][9] Starting material remains after 12h.

    • Fix: Switch to Tetramethylammonium Fluoride (TMAF) (anhydrous).[1] TMAF is often more soluble and reactive than CsF in DMSO.[1]

  • Issue: Oligomerization.

    • Symptom:[1][5][6][7][8][9] Dark tar formation.[1]

    • Fix: Reduce concentration (0.1 M) and lower temperature to 110°C, extending time.

References

  • General Azaindole Synthesis & Reactivity

    • Schlosser, M., et al.[1] "The Fluorination of N-Heterocycles." Journal of Organic Chemistry, 2010, 75, 11-15.[1][2] Link

  • Fluorin

    
    ): 
    
    • Sun, H., et al. "Synthesis of Fluorinated 7-Azaindoles."[1] Synthesis, 2017, 49, 4845-4852.[1][2] Link

  • Patent Literature (Kinase Inhibitor Scaffolds)

    • Vertex Pharmaceuticals.[1] "Solid forms and formulations of Azaindole Derivatives." WO2017002095.[1] Link

    • Note: Describes general handling of substituted azaindoles and conditions relevant to 6-cyano deriv
  • Mechanistic Insight

    • Neumann, C.N., et al. "Concerted Nucleophilic Aromatic Substitution with 19F-NMR."[1] Nature, 2016.[1] Link[1]

Disclaimer: This protocol involves the use of hazardous chemicals including fluorides and nitriles.[1] All work must be performed in a fume hood by trained personnel.[1]

Sources

Application

Application Note: Cyanation Strategies for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Intermediates

Executive Summary The 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4-fluoro-7-azaindole) scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., Venetoclax, Vemurafenib analogs). The fluorine atom at the C4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4-fluoro-7-azaindole) scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., Venetoclax, Vemurafenib analogs). The fluorine atom at the C4 position confers metabolic stability and modulates pKa, but its presence complicates synthetic modification.

This guide addresses the two distinct synthetic challenges associated with "4-fluoro intermediates":

  • Pathway A (Fluorine Retention): Cyanation of a halogen (Br/I) at the C5 position while preserving the C4-fluorine atom.

  • Pathway B (Fluorine Displacement): Utilizing the C4-fluorine as a leaving group for Nucleophilic Aromatic Substitution (

    
    ) to install a C4-cyano group.
    

Successful cyanation requires rigorous control over catalyst poisoning by the azaindole nitrogen (N7) and management of the electron-deficient nature of the pyridine ring.

Strategic Analysis & Decision Matrix

Before selecting a protocol, the specific structural goal must be defined. The electronic properties of the 7-azaindole ring dictate the reaction pathway.

The "Azaindole Problem"

The free NH (N1) and the pyridine nitrogen (N7) are potent ligands that can displace phosphines from Palladium or Nickel catalysts, leading to catalyst deactivation.

  • Solution: Protection of N1 (SEM, Boc, Tosyl) is strongly recommended for Pd-catalyzed routes.

  • Alternative: Use of bulky, electron-rich ligands (e.g., Xantphos,

    
    ) that resist displacement.
    
Reaction Pathway Selection

DecisionMatrix Start Target Molecule Definition Q1 Is the 4-Fluorine atom retained in the final product? Start->Q1 Yes YES: Pathway A (C5-Cyanation) Q1->Yes Retain F No NO: Pathway B (C4-Cyanation) Q1->No Displace F SubstrateA Substrate: 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine Yes->SubstrateA MethodA Method: Pd-Catalyzed Cross-Coupling (Zn(CN)2, Pd2(dba)3, dppf) SubstrateA->MethodA SubstrateB Substrate: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine No->SubstrateB MethodB Method: SNAr Displacement (KCN, DMSO, Heat) SubstrateB->MethodB

Figure 1: Decision matrix for selecting the appropriate cyanation condition based on the fate of the fluorine atom.

Detailed Protocols

Pathway A: C5-Cyanation (Fluorine Retention)

Objective: Convert 5-bromo-4-fluoro-1-(PG)-pyrrolo[2,3-b]pyridine to the 5-cyano derivative. Mechanism: Palladium-catalyzed cross-coupling.[1] The 4-F atom withdraws electrons, making oxidative addition at C5-Br slower than in electron-rich systems, requiring high-activity catalysts.

Materials
  • Substrate: 5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Protection is critical; TIPS or SEM preferred).

  • Reagent: Zinc Cyanide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).[2][3][4] Note: Safer and more efficient than NaCN for Pd-catalysis.
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.

  • Additive: Zinc Dust (activates the catalyst/keeps Pd reduced).

  • Solvent: DMAc (N,N-Dimethylacetamide) or DMF (Anhydrous).

Step-by-Step Protocol
  • Preparation (Glovebox or Schlenk Line): In a dried reaction vial equipped with a magnetic stir bar, combine:

    • Substrate (1.0 equiv, e.g., 1.0 mmol)

    • 
       (0.6 equiv, 0.6 mmol)
      
    • 
       (0.02 equiv, 2 mol%)
      
    • dppf (0.04 equiv, 4 mol%)

    • Zn dust (0.1 equiv, 10 mol% - Optional but recommended for reproducibility)

  • Solvent Addition: Add anhydrous DMAc (concentration 0.2 M).

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 10-15 minutes. Oxygen is the primary cause of failure in this reaction.

  • Reaction: Seal the vial and heat to 120 °C for 4–16 hours.

    • Monitoring: Check LCMS for consumption of bromide. The 4-F group should remain intact.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with saturated

      
       followed by water.
      
    • Safety Note: The aqueous layer contains cyanide residues. Treat with bleach (NaOCl) in a fume hood to quench before disposal.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The dppf ligand has a large bite angle, facilitating the reductive elimination of the nitrile product. Zn(CN)2 releases cyanide ions slowly, preventing the saturation of Pd species that occurs with KCN (which leads to inactive


 species).
Pathway B: C4-Cyanation (Fluorine Displacement)

Objective: Convert 4-fluoro-1H-pyrrolo[2,3-b]pyridine to 4-cyano-1H-pyrrolo[2,3-b]pyridine. Mechanism: Nucleophilic Aromatic Substitution (


).
Insight:  The 4-position of 7-azaindole is highly electron-deficient (similar to 4-chloropyridine). The fluorine atom is highly electronegative, stabilizing the Meisenheimer intermediate and making it a better leaving group than chlorine in this specific 

context.
Materials
  • Substrate: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (N1-protection is beneficial but not strictly required if using excess base).

  • Reagent: Potassium Cyanide (KCN) or Tetrabutylammonium Cyanide (

    
    ).
    
  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) or

    
    .
    
  • Solvent: DMSO or NMP (High polarity required to stabilize the transition state).

Step-by-Step Protocol
  • Setup: In a pressure tube or microwave vial, dissolve the 4-fluoro substrate (1.0 equiv) in DMSO (0.5 M).

  • Reagent Addition: Add KCN (2.0 – 3.0 equiv). Add DABCO (1.0 equiv). DABCO acts as a catalyst/nucleophilic shuttle.

  • Reaction:

    • Thermal: Heat to 100–140 °C for 12–24 hours.

    • Microwave (Preferred): 150 °C for 30–60 minutes.

  • Workup:

    • Pour the reaction mixture into ice water.

    • The product often precipitates. Filter and wash with water.[5]

    • If no precipitate, extract with EtOAc/THF (3:1).

  • Safety: EXTREME CAUTION: This reaction involves heating cyanide salts in DMSO. Ensure the reaction vessel is rated for pressure. Do not acidify the mixture during workup (risk of HCN gas).

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

SymptomProbable CauseCorrective Action
No Conversion (Pathway A) Catalyst PoisoningProtect N1 (SEM/Boc). Switch to Xantphos ligand.
Dehalogenation (Br replaced by H) Over-reductionRemove Zn dust. Ensure solvent is dry (proton source).
Loss of 4-F (Pathway A)

Side Reaction
Lower temperature (keep <100°C). Avoid strong nucleophilic bases.
Low Yield (Pathway B) Poor NucleophilicityUse soluble cyanide source (

) or add 18-crown-6 ether.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Pathway A, highlighting the critical reductive elimination step facilitated by the dppf ligand.

CatalyticCycle cluster_ligand Ligand Effect (dppf) Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 -> ZnBr(CN)) OxAdd->TransMet + CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 - Ar-CN

Figure 2: Palladium(0) catalytic cycle for the cyanation of aryl halides using Zinc Cyanide.

References

  • Nickel-Catalyzed Cyanation of Heteroaryl Chlorides: Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017).[6] General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2.[2] Organic Letters, 19(8), 2118–2121. Link

  • Palladium-Catalyzed Cyanation of Azaindoles: Cohen, D. T., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[7] Organic Letters, 16(11), 2966–2969. Link

  • Synthesis of 4-Substituted 7-Azaindoles: Minakata, S., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 34432-34456. Link

  • Mechanistic Insight on Catalyst Poisoning: Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062. Link

Disclaimer: Cyanides are lethal poisons. All protocols described herein must be performed in a properly functioning chemical fume hood by trained personnel wearing appropriate PPE. A specific cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.

Sources

Method

Functionalization of the 6-cyano group in 4-fluoro-7-azaindoles

Application Note: Strategic Functionalization of the 6-Cyano Group in 4-Fluoro-7-Azaindoles Executive Summary The 4-fluoro-7-azaindole scaffold is a privileged motif in modern kinase inhibitor discovery (e.g., Vemurafeni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 6-Cyano Group in 4-Fluoro-7-Azaindoles

Executive Summary

The 4-fluoro-7-azaindole scaffold is a privileged motif in modern kinase inhibitor discovery (e.g., Vemurafenib analogues, JAK inhibitors). The 4-fluoro substituent provides critical metabolic stability and modulates the pKa of the azaindole core, while the 6-position serves as a vector for solvent-exposed interactions.

However, this scaffold presents a critical synthetic challenge : the 4-fluoro-7-azaindole core is highly electron-deficient. The pyridine-like nitrogen (N7) and the electron-withdrawing nitrile (CN) at C6 activate the C4-fluorine bond towards Nucleophilic Aromatic Substitution (


) . Standard protocols for nitrile functionalization (e.g., basic hydrolysis, high-temperature azide cycloadditions) often result in the displacement of the fluorine atom, destroying the core pharmacophore.

This Application Note details chemoselective protocols designed specifically to functionalize the 6-cyano group while preserving the sensitive 4-fluoro motif.

Strategic Analysis: Reactivity & Chemoselectivity

Before attempting synthesis, one must understand the competing electrophilic sites. The 4-fluoro-7-azaindole possesses two primary electrophilic centers susceptible to nucleophilic attack:

  • The Nitrile Carbon (C-CN): The desired site of reaction (hydrolysis, reduction, cycloaddition).

  • The C4 Carbon (C-F): The undesired site. The combination of the pyridine nitrogen (N7) and the electron-withdrawing nitrile makes C4 highly susceptible to

    
     by hard nucleophiles (
    
    
    
    ,
    
    
    ,
    
    
    ).

The Golden Rule: Avoid "hard" nucleophiles and high temperatures. Favor electrophilic reducing agents (e.g., Borane) or Lewis-acid catalyzed activation of the nitrile.

Reactivity Decision Tree

ReactivityMap Start 6-Cyano-4-Fluoro- 7-Azaindole Path1 Strong Base (NaOH/Heat) OR Hard Nucleophiles Start->Path1 Path2 Mild Oxidative Hydrolysis (H2O2 / K2CO3) Start->Path2 Path3 Electrophilic Reduction (BH3-DMS) Start->Path3 Path4 Lewis Acid Catalysis (ZnBr2 / NaN3) Start->Path4 Fail FAILURE: 4-OH / 4-Alkoxy byproduct (Fluorine Displaced) Path1->Fail Amide Primary Amide (4-F Preserved) Path2->Amide Amine Primary Amine (4-F Preserved) Path3->Amine Tetrazole Tetrazole Bioisostere (4-F Preserved) Path4->Tetrazole

Figure 1: Strategic decision tree for functionalizing 6-cyano-4-fluoro-7-azaindole. Red paths indicate high risk of defluorination.

Detailed Experimental Protocols

Protocol A: Hydrolysis to Primary Amide (Radziszewski Conditions)

Target: Conversion of -CN to -CONH2 without hydrolyzing the C-F bond.

Standard basic hydrolysis (NaOH/EtOH/Heat) will rapidly displace the 4-fluorine via


. Instead, we utilize the Radziszewski reaction  variant using Hydrogen Peroxide. The hydroperoxide anion (

) is a potent nucleophile (alpha-effect) that attacks the nitrile much faster than the hydroxide ion attacks the aromatic ring at controlled temperatures [1].

Reagents:

  • Substrate: 6-cyano-4-fluoro-7-azaindole (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 5-10 equiv)

  • Potassium Carbonate (

    
    , 0.5 - 1.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or EtOH/Water mixture.

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMSO (0.2 M concentration). DMSO is preferred over alcohols to minimize potential solvolysis (formation of 4-alkoxy byproducts).

  • Activation: Add

    
     (0.5 equiv) at room temperature.
    
  • Addition: Dropwise add 30%

    
     (5.0 equiv) over 10 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 20–25°C . Do NOT heat. Monitor by LC-MS. The reaction typically completes in 1–3 hours.

  • Workup: Quench by pouring onto crushed ice/water. The primary amide often precipitates. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash with sodium thiosulfate (to remove excess peroxide), then brine.

Key Success Factor: Keeping the temperature low (<30°C) prevents the attack of


 on the C4 position.
Protocol B: Chemoselective Reduction to Primary Amine

Target: Conversion of -CN to -CH2NH2 without hydrodefluorination.

Catalytic hydrogenation (Pd/C,


) is risky because Pd can facilitate oxidative addition into the C-F bond (hydrodefluorination) or reduce the electron-deficient pyridine ring. 

is too aggressive. Borane-Dimethyl Sulfide (

)
is the reagent of choice as it acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen first [2].

Reagents:

  • Substrate (1.0 equiv)

  • 
     (2.0 M in THF, 3.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry glassware under Nitrogen/Argon.

  • Addition: Dissolve substrate in anhydrous THF (0.1 M). Cool to 0°C.

  • Reduction: Add

    
     dropwise.
    
  • Reflux: Warm to room temperature, then gently reflux (65°C) for 2–4 hours. Note: The electrophilic nature of Borane protects the electron-deficient ring from reduction.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane (hydrogen evolution).

  • Hydrolysis of Boron-Complex: Add 1M HCl (aqueous) and stir at RT for 1 hour to break the amine-borane complex.

  • Isolation: Basify carefully with NaOH (to pH 10) cold (to avoid

    
     at this stage), and rapidly extract into DCM or EtOAc.
    
Protocol C: Synthesis of Tetrazole Bioisostere

Target: Formation of 5-substituted tetrazole without


 by Azide.

The azide anion (


) is a powerful nucleophile. Heating 4-fluoro-7-azaindole with 

in DMF will yield the 4-azido derivative (which may cyclize to a tricyclic system) rather than the tetrazole. To prevent this, we use Zinc Bromide (

)
catalysis in water/isopropanol. The Zinc Lewis acid activates the nitrile, allowing the azide to attack the CN group specifically, rather than the aromatic ring [3].

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Zinc Bromide (

    
    , 1.0 equiv)
    
  • Solvent: Water / Isopropanol (1:1) or Water / Ethanol.

Step-by-Step:

  • Mixture: Combine substrate,

    
    , and 
    
    
    
    in the solvent.
  • Reaction: Heat to reflux (80°C).

    • Why this works: In water, the solvation of the azide ion reduces its nucleophilicity towards the aromatic ring (

      
      ), while the Zinc activates the nitrile for the cycloaddition.
      
  • Monitoring: Check LC-MS for conversion.

  • Workup: Acidify with 1M HCl to pH 2 (Caution:

    
     gas is toxic; work in a hood). This breaks the Zinc-tetrazolate complex and precipitates the free tetrazole.
    
  • Isolation: Filter the solid or extract with EtOAc.

Troubleshooting & Optimization

Observation (LC-MS)DiagnosisCorrective Action
M+16 mass shift (M+OH) Hydrolysis of C-F bond (

).
Reaction temperature too high or base too strong. Switch to Protocol A (Peroxide) and keep T < 25°C.
M+14 mass shift (M+OMe) Methanolysis of C-F bond.Avoid MeOH as solvent in basic conditions. Use DMSO or t-Butanol.
M-18 mass shift (M-F+H) Hydrodefluorination during reduction.Avoid Pd/C or Raney Ni. Ensure Borane is used (Protocol B).
No Reaction (Tetrazole) Nitrile too deactivated.Increase

to 2.0 equiv. Do NOT switch to

(high risk of

).

References

  • Radziszewski Reaction & Nitrile Hydrolysis

    • McKillop, A., & Kemp, D. (1989). Further functional group oxidations using sodium perborate. Tetrahedron, 45(11), 3299-3306. Link

    • Note: This paper establishes the mild peroxide-mediated hydrolysis conditions essential for preserving sensitive halogen substituents.
  • Borane Reduction of Nitriles

    • Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 27. Reaction of borane-dimethyl sulfide with nitriles. A convenient procedure for the conversion of nitriles to primary amines.[1] Journal of Organic Chemistry, 46(22), 4536-4538. Link

    • Note: The definitive guide on using Borane-DMS for chemoselective nitrile reduction.
  • Zinc-Catalyzed Tetrazole Synthesis

    • Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] Journal of Organic Chemistry, 66(24), 7945-7950. Link

    • Note: This seminal paper introduces the "Click" conditions using Zinc salts in water, crucial for avoiding harsh nucleophilic conditions that would damage the 4-fluoro-7-azaindole core.
  • Reactivity of 4-Fluoro-7-Azaindoles

    • Laha, J. K. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 57, 10689-10708. Link

    • Note: Provides the structural context for the high reactivity of the 4-position in 7-azaindoles towards .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AZ-CN-4F-OPT Executive Summary: The Synthetic Challenge The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (4-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AZ-CN-4F-OPT

Executive Summary: The Synthetic Challenge

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (4-fluoro-6-cyano-7-azaindole) presents a "push-pull" electronic conflict. The 7-azaindole core is electron-deficient, making the C4 position susceptible to nucleophilic aromatic substitution (


), yet the C6 position is notoriously difficult to functionalize without activating groups.

If you are experiencing low yields (<20%), the failure likely stems from one of two bottlenecks:

  • The "Fluorine Trap": Inefficient

    
     fluorination of the 4-chloro precursor due to moisture sensitivity.
    
  • The "Cyanation Wall": Catalyst poisoning during Pd-catalyzed cyanation or regioselectivity issues during N-oxide mediated cyanation.

This guide prioritizes the Reissert-Henze N-Oxide Strategy (Route A) as the highest-yield pathway for C6 functionalization, while providing a troubleshooting matrix for the Palladium-Catalyzed Route (Route B).

Module 1: Route Selection & Strategy

Before troubleshooting specific steps, verify you are using the optimal pathway for your scale and available reagents.

Decision Matrix: Which Route?

RouteSelection cluster_A Route A Pros/Cons cluster_B Route B Pros/Cons Start Starting Material: 4-Chloro-7-azaindole Step1 Step 1: Fluorination (TBAF or KF/18-crown-6) Start->Step1 Check Do you have 4-Fluoro-7-azaindole? Step1->Check RouteA Route A (Recommended): N-Oxidation -> Reissert-Henze Cyanation Check->RouteA Yes, proceed to C6 func. RouteB Route B (Alternative): C6-Halogenation -> Pd-Cyanation Check->RouteB If Reissert fails InfoA Pros: Fewer steps, C6 specific Cons: Requires TMSCN (toxic) RouteA->InfoA InfoB Pros: Avoids N-oxide handling Cons: Pd-poisoning risk, 2 steps RouteB->InfoB

Caption: Strategic decision tree comparing the Reissert-Henze N-oxide pathway (Green) vs. the Palladium cross-coupling pathway (Red).

Module 2: The Fluorination Step (Critical Precursor)

Context: You cannot efficiently fluorinate after installing the nitrile due to electronic deactivation. You must synthesize 4-fluoro-1H-pyrrolo[2,3-b]pyridine first.

Common Failure Mode: Hydrolysis over Fluorination

Using KF in standard solvents often leads to the 4-hydroxy byproduct due to trace water.

Optimized Protocol: Anhydrous
  • Reagents: 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Anhydrous TBAF (3.0 eq) or KF/18-crown-6.

  • Solvent: DMSO (Must be dried over 4Å molecular sieves).

  • Conditions: Heat to 100°C–120°C for 12–24 hours in a sealed vessel.

  • Workup: The 4-fluoro product is volatile. Do not rotovap to dryness at high vacuum/heat. Extract with EtOAc, wash with water (x3) to remove DMSO, and concentrate carefully.

Troubleshooting Table:

Symptom Diagnosis Corrective Action
Low Conversion Fluoride source is "wet" or lattice energy too high. Switch from KF to anhydrous TBAF (1M in THF, stripped of solvent, then redissolved in DMSO).
4-OH Byproduct Water in DMSO. Store DMSO over activated 4Å sieves for 24h. Perform reaction under Argon.

| Product Loss | Volatility during isolation. | Keep water bath <35°C during concentration. |

Module 3: The Cyanation Bottleneck (Yield Optimization)

Route A: The Reissert-Henze N-Oxide Strategy (Recommended)

This method installs the nitrile at C6 directly from the N-oxide, leveraging the "Minisci-like" reactivity of azaindoles.

The Workflow:

  • N-Oxidation: Treat 4-fluoro-7-azaindole with mCPBA (1.1 eq) in EtOAc or DCM. Isolate the N-oxide by filtration or column chromatography.

    • Tip: Do not use large excess of mCPBA to avoid attacking the pyrrole ring.

  • Reissert-Henze Cyanation:

    • Substrate: 4-fluoro-7-azaindole-N-oxide.

    • Reagents: TMSCN (Trimethysilyl cyanide) (3.0 eq), Benzoyl Chloride (BzCl) (1.2 eq).

    • Solvent: THF or DMF.

    • Base: TEA or DIPEA (2.0 eq).

    • Mechanism: BzCl activates the N-oxide oxygen, making C6 highly electrophilic. Cyanide attacks C6, followed by elimination of benzoic acid to re-aromatize.

Key Optimization Insight (The "Activator" Switch): If BzCl yields are low (<40%), switch the activator to Dimethylcarbamoyl chloride . Literature suggests this leaving group facilitates the rearrangement more efficiently in electron-poor systems [1].

Route B: Palladium-Catalyzed Cyanation

If you possess 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine , use this route.

The "Poisoning" Problem: The free N-H of the azaindole and the pyridine nitrogen can chelate Palladium, killing the catalytic cycle.

The Fix: Ligand & Source Selection

  • Cyanide Source: Switch from

    
     to 
    
    
    
    (Potassium ferrocyanide). It releases cyanide slowly, preventing catalyst deactivation [2].
  • Catalyst System:

    
     (2 mol%) + Xantphos  (4 mol%) or dppf .
    
  • Solvent: DMAc/Water (99:1). The trace water is crucial for the ferrocyanide solubility.

Experimental Protocol (Route B):

  • Degas DMAc vigorously (sparge with Ar for 20 min).

  • Add Substrate,

    
     (0.5 eq), 
    
    
    
    (1.0 eq).
  • Add Pd catalyst/ligand last under Ar counter-flow.

  • Heat to 120°C. Do not exceed 140°C (decomposition risk).

Module 4: Purification & Isolation

The 4-fluoro-6-cyano product is polar and capable of H-bonding.

  • Quench: For Route A (TMSCN), quench with saturated

    
     to neutralize acid and hydrolyze excess silyl species.
    
  • Extraction: Use 10% MeOH in DCM if the compound is stuck in the aqueous phase.

  • Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: DCM:MeOH (95:5) or Hexane:EtOAc (gradient 0-100%).

    • Warning: The nitrile group can hydrolyze to the amide on acidic silica. Add 1% Et3N to your eluent.

FAQ: Troubleshooting Specific Issues

Q1: I see a spot with M+16 mass (M+O) remaining. Is my reaction incomplete?

  • A: If utilizing Route A, this is unreacted N-oxide. If the reaction stalls, add more BzCl (activator), not more TMSCN. The activation step is usually the rate-limiting bottleneck.

Q2: My Pd-cyanation turned black immediately and yielded nothing.

  • A: This is "Pd-black" precipitation. Your reaction mixture likely contained oxygen, or the ligand concentration was too low. Increase Ligand:Pd ratio to 2:1 or 3:1 and ensure rigorous degassing.

Q3: Can I use CuCN (Rosenmund-von Braun)?

  • A: Not recommended. Copper requires high temperatures (>150°C) which often causes defluorination or polymerization of the electron-deficient azaindole core. Stick to Pd(0) or the Reissert-Henze method.

References

  • Thieme Connect. (2008). The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Synthesis. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Ferrocyanide as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

  • Ye, Y., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. Link

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-7-azaindole-6-carbonitrile Reaction Mixtures

Welcome to the Technical Support Center for the purification of 4-fluoro-7-azaindole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-fluoro-7-azaindole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this and structurally related heterocyclic compounds. The following question-and-answer format addresses specific issues with explanations of the underlying chemical principles and provides actionable, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude 4-fluoro-7-azaindole-6-carbonitrile appears as a dark, oily residue after the initial workup. How can I effectively purify it?

Answer: An oily or deeply colored crude product often indicates the presence of polymeric materials, residual high-boiling solvents, or highly conjugated impurities. A multi-step purification strategy is typically required.

Initial Troubleshooting Steps:

  • Trituration: Before attempting more complex methods, try triturating the crude oil with a non-polar solvent in which the desired product has minimal solubility, such as hexanes or diethyl ether. This can often coax the product to precipitate as a solid while washing away non-polar impurities.

  • Silica Gel Plug Filtration: If trituration is ineffective, a quick filtration through a short plug of silica gel can be a valuable next step. This helps to remove baseline impurities and polymeric material that can complicate subsequent purification steps.[1]

    • Protocol:

      • Pack a fritted funnel with a 2-3 inch plug of silica gel.

      • Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[2]

      • Pass the solution through the silica plug, eluting with a solvent system that efficiently dissolves your product but leaves the highly polar or polymeric impurities adsorbed to the silica.[1]

      • Collect the filtrate and concentrate it under reduced pressure.

Advanced Purification Workflow:

If the initial steps do not yield a product of sufficient purity, a more rigorous chromatographic or crystallization approach is necessary.

PurificationWorkflow Crude_Oil Crude Oily Product Trituration Trituration (e.g., Hexanes/Ether) Crude_Oil->Trituration Silica_Plug Silica Plug Filtration Trituration->Silica_Plug If still impure Pure_Product Pure Crystalline Product Trituration->Pure_Product If successful Column_Chromatography Flash Column Chromatography Silica_Plug->Column_Chromatography For complex mixtures Silica_Plug->Pure_Product If sufficient purity achieved Recrystallization Recrystallization Column_Chromatography->Recrystallization For final polishing Recrystallization->Pure_Product

Caption: Decision workflow for purifying oily crude products.

FAQ 2: I'm observing poor separation and overlapping peaks during flash column chromatography. How can I optimize my chromatographic method?

Answer: Poor separation in column chromatography is a common issue that can almost always be resolved by systematically optimizing the solvent system and column parameters.[3] The key is to achieve a significant difference in the retention factors (Rf) of the desired compound and its impurities.

Troubleshooting Steps:

  • Thin Layer Chromatography (TLC) Optimization: Before running a column, it is crucial to identify an optimal solvent system using TLC.[3]

    • Goal: Aim for an Rf value of 0.3-0.4 for your target compound. This generally provides the best separation.[1]

    • Procedure:

      • Screen a variety of solvent systems with differing polarities. Common choices for azaindoles include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4]

      • If your compound streaks or has a very low Rf, consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the eluent.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to prevent channeling.

    • Load the sample in a minimal volume of solvent to ensure a tight band at the start of the separation.[1] If the sample is not very soluble in the column eluent, you can dissolve it in a stronger solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column (dry loading).[1]

Data Summary: Recommended Solvent Systems for Azaindole Derivatives

Solvent System ComponentsPolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumGood starting point for many azaindole derivatives.
Dichloromethane / MethanolMedium to HighEffective for more polar azaindoles and impurities.[4]
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
FAQ 3: My 4-fluoro-7-azaindole-6-carbonitrile product "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is supersaturated too quickly or the solute's melting point is lower than the solvent's boiling point.[5] The presence of impurities can also inhibit crystal formation.[3]

Troubleshooting Protocol:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil. Allow the solution to cool to room temperature very slowly, followed by gradual cooling in an ice bath. Rapid cooling is a common cause of oiling out.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3][5]

  • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[3]

  • Adjust Solvent System:

    • Use less solvent: Start with the minimum amount of hot solvent needed to fully dissolve the compound.[6]

    • Introduce an "anti-solvent": If your compound is highly soluble even in cold solvent, add a miscible solvent in which it is insoluble (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly cloudy. Then, warm the solution until it is clear again and allow it to cool slowly.[5]

RecrystallizationTroubleshooting Oiling_Out Product Oils Out Add_Solvent Add more hot solvent to redissolve Oiling_Out->Add_Solvent Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Scratch Scratch Flask Slow_Cool->Scratch If no crystals form Seed Add Seed Crystal Slow_Cool->Seed If no crystals form Adjust_Solvent Adjust Solvent System (e.g., add anti-solvent) Slow_Cool->Adjust_Solvent If no crystals form Crystals_Form Crystals Form Slow_Cool->Crystals_Form Scratch->Crystals_Form Seed->Crystals_Form Adjust_Solvent->Crystals_Form

Caption: Troubleshooting guide for "oiling out" during recrystallization.

FAQ 4: I suspect my purified product is contaminated with a nitrile-containing impurity that co-elutes during chromatography. How can I confirm this and remove it?

Answer: The presence of co-eluting impurities, especially those with similar functional groups like other nitriles, can be challenging to detect by TLC alone.[7] Spectroscopic analysis is essential for confirmation.

Identification and Removal Strategy:

  • Spectroscopic Analysis:

    • ¹H NMR: While the proton NMR of your desired product should be clean, look for small, unidentifiable peaks that may indicate an impurity.

    • LC-MS: This is a powerful tool to identify the molecular weights of all components in your sample. A peak with a mass corresponding to a potential nitrile-containing side product can confirm its presence.

    • FT-IR: While the nitrile stretch (around 2220-2260 cm⁻¹) will be present for your product, the presence of other characteristic peaks may suggest an impurity.

  • Alternative Purification Methods:

    • Recrystallization: If the impurity has a different solubility profile, recrystallization from a carefully chosen solvent system can be highly effective.

    • Preparative HPLC: For very difficult separations, semi-preparative or preparative HPLC can provide the high resolution needed to separate closely related compounds.[8] A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

    • Acid-Base Extraction: If the impurity has a different pKa value, an acid-base extraction might be possible. However, the azaindole nucleus itself has basic and acidic protons, which can complicate this approach.[9]

References
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • BenchChem. (2025).
  • ChemBK. (2024). 4-Fluoro-7-azaindole - Physico-chemical Properties. ChemBK.
  • De Vita, D., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.
  • University of Rochester Department of Chemistry.
  • Payne, A. M., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC.
  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PMC.
  • Patil, V. (2015).
  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Benchchem.

Sources

Troubleshooting

Technical Guide: Overcoming Regioselectivity Challenges in 4-Fluoro-7-Azaindole Functionalization

The following technical guide is designed to serve as a high-level troubleshooting and protocol resource for researchers working with 4-fluoro-7-azaindole . This scaffold is a critical pharmacophore in kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a high-level troubleshooting and protocol resource for researchers working with 4-fluoro-7-azaindole . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Vemurafenib analogs), yet it presents unique regioselectivity challenges due to the electronic push-pull of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the strongly electronegative/ortho-directing fluorine atom at C4.

Authorship: Senior Application Scientist Team Version: 2.4 (Current as of 2026) Scope: N-Alkylation, C-H Activation, Electrophilic Substitution, and SNAr exploitation.

Part 1: The Reactivity Landscape

Before designing a synthesis, one must visualize the competing electronic forces. The 4-fluoro substituent is not merely a passive handle; it actively distorts the electron density of the 7-azaindole core, creating specific "hotspots" and "dead zones."

Interactive Reactivity Map

ReactivityMap Core 4-Fluoro-7-Azaindole (Scaffold) N1 N1 Position (pKa ~13.3) Nucleophilic Core->N1 Primary Alkylation Site C3 C3 Position Electrophilic Attack (SEAr) (Halogenation/Acylation) Core->C3 Preferred SEAr Site C4 C4 Position (C-F) SNAr Handle Ortho-Director for C5 Core->C4 Leaving Group (F) C2 C2 Position Kinetic Lithiation Site (Directed by N1-PG) N1->C2 Directs Lithiation C5 C5 Position Thermodynamic Lithiation (Directed by C4-F) C4->C5 Directs Lithiation (DoM) N7 N7 Position Pyridine-like Nitrogen Minisci/N-Oxide Site C6 C6 N7->C6 Activates via N-Oxide

Figure 1: Reactivity landscape of 4-fluoro-7-azaindole. Note the competition between N1-directed C2 lithiation and F-directed C5 lithiation.

Part 2: Troubleshooting Modules (Q&A Format)

Module 1: N-Functionalization (N1 vs. N7)

User Query: I am trying to alkylate 4-fluoro-7-azaindole with an alkyl halide, but I see a mixture of products. How do I ensure exclusive N1 selectivity?

Scientist Response: The 4-fluoro group increases the acidity of the N1 proton (predicted pKa ~13.3) compared to the parent 7-azaindole (pKa ~15.8), making the anion more stable but also potentially more susceptible to ambident reactivity if the counter-ion is not chosen carefully.

Mechanism:

  • N1 (Pyrrole-like): The thermodynamic site for alkylation.

  • N7 (Pyridine-like): The kinetic site, often leading to quaternary salts or N7-alkylated products that may rearrange or decompose.

Troubleshooting Protocol:

ParameterRecommendationRationale
Base NaH or Cs₂CO₃ Sodium and Cesium cations favor the "hard" N1 anion. Avoid LiHMDS if N7 selectivity is observed, as Li+ can coordinate to N7.
Solvent DMF or DMAc Polar aprotic solvents dissociate the ion pair, favoring thermodynamic N1 attack.
Temperature 0°C to RT Lower temperatures favor kinetic control (N7). Warming ensures thermodynamic equilibration to the stable N1 product.

Step-by-Step Protocol (N1-Alkylation):

  • Dissolve 4-fluoro-7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Critical Step: Stir for 30 min at 0°C to ensure complete deprotonation and resolution of any transient N7-coordination. Evolution of H₂ gas must cease.

  • Add the electrophile (1.1 equiv) dropwise.

  • Warm to Room Temperature (RT) and monitor via LCMS.

  • Validation: N1-alkylated products typically show a characteristic upfield shift of the C2-H proton in NMR compared to N7-alkylated species.

Module 2: Electrophilic Aromatic Substitution (SEAr) at C3

User Query: I need to introduce a halogen at C3, but the reaction is sluggish compared to normal 7-azaindole. Is the fluorine deactivating the ring?

Scientist Response: Yes. The C4-fluorine atom is inductively electron-withdrawing, which lowers the nucleophilicity of the adjacent C3 position in the pyrrole ring. Standard conditions used for indole (e.g., NBS in DMF) may result in incomplete conversion or require elevated temperatures.

Strategic Adjustment: You must use a more polarized electrophilic source.

Recommended Conditions:

  • Iodination: NIS (1.1 equiv) in Acetone or DMF. If sluggish, add catalytic TFA (5 mol%) to activate the NIS.

  • Bromination: NBS (1.1 equiv) in THF/MeOH (1:1). The protic solvent assists in stabilizing the transition state.

  • Acylation: Friedel-Crafts is notoriously difficult on electron-deficient azaindoles. Use Vilsmeier-Haack conditions (POCl₃/DMF) to install a formyl group at C3, which can be oxidized or reacted further.

Decision Tree for C3 Functionalization:

C3Strategy Start Goal: C3 Functionalization Method Choose Electrophile Start->Method Halogen Halogen (Br/I) Method->Halogen Carbon Carbon (Acyl/Formyl) Method->Carbon NBS_NIS NBS_NIS Halogen->NBS_NIS Standard: NBS/NIS FC FC Carbon->FC Friedel-Crafts? VH VH Carbon->VH Vilsmeier-Haack (POCl3/DMF) Check Check NBS_NIS->Check Conversion < 50%? AddAcid AddAcid Check->AddAcid Yes: Add 5% TFA Fail Fail FC->Fail Likely Fails (Deactivated) Success Success VH->Success High Yield (Formyl Group)

Figure 2: Decision logic for overcoming electronic deactivation at C3.

Module 3: C-H Activation & Lithiation (C2 vs. C5)

User Query: I want to lithiate the ring. Will n-BuLi go to C2 (next to the protecting group) or C5 (ortho to the Fluorine)?

Scientist Response: This is the most complex regioselectivity challenge.

  • C2 Lithiation: Kinetic product, directed by N1-protecting groups (SEM, Boc, MOM) via Chelation Controlled Lithiation (CCL).

  • C5 Lithiation: Directed by the Ortho-Lithiation (DoM) effect of the C4-Fluorine.

The Rule of Thumb: With a strong coordinating group on N1 (like SEM or MOM), C2 lithiation dominates kinetically. The "Complex Induced Proximity Effect" (CIPE) of the N1-Li interaction is generally faster than the F-directed metalation.

How to Target C5 (The "Impossible" Spot): To hit C5, you must block C2 or use a "Halogen Dance" approach (though F does not dance).

  • Alternative: If you need a group at C5, it is often better to start with a 5-bromo-4-fluoro-7-azaindole scaffold rather than attempting direct C-H activation on the 4-fluoro precursor.

  • If you must lithiate: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. LiTMP is a thermodynamic base and may favor the C5 position if the C2 position is sterically crowded by a large N1-protecting group (like Triisopropylsilyl, TIPS).

Protocol: C2-Selective Lithiation

  • Substrate: N-SEM-4-fluoro-7-azaindole.

  • Solvent: Anhydrous THF.

  • Temp: -78°C.

  • Reagent: n-BuLi (1.1 equiv) added dropwise.

  • Time: 30-60 min.

  • Quench: Add electrophile (e.g., DMF, I₂, MeI).

  • Result: Exclusive C2 functionalization.

Module 4: Exploiting the Fluorine (SNAr)

User Query: Can I replace the fluorine atom with an amine or alkoxide?

Scientist Response: Yes. The 4-fluoro group is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), significantly better than chlorine or bromine in this position due to the high electronegativity of F stabilizing the Meisenheimer intermediate.

Conditions:

  • Nucleophiles: Primary/Secondary amines, Alkoxides.

  • Solvent: DMSO or NMP (high dielectric constant is required).

  • Base: DIPEA (for amines) or NaH (for alcohols).

  • Temperature: 100°C - 120°C (Microwave irradiation is highly recommended for cleaner profiles).

Warning: If you intend to keep the fluorine, avoid strong nucleophiles at high temperatures. Use non-nucleophilic bases (e.g., t-BuOK can sometimes trigger SNAr if not careful, prefer Cs₂CO₃ or K₃PO₄ for cross-couplings).

Part 3: References & Further Reading

  • Synthesis and Reactivity of 7-Azaindoles: A comprehensive review of the scaffold's behavior, including N-alkylation and C3-halogenation patterns.

    • Source:

  • Regioselective Functionalization via Directed Metalation: Discusses the "Dance" and competition between directing groups in azaindoles.

    • Source:

  • Palladium-Catalyzed Cross-Coupling of 4-Substituted 7-Azaindoles: Details the SNAr and coupling capabilities of the 4-halo derivatives.

    • Source:

  • C-H Activation of Azoles: General principles of Minisci and metalation selectivity in nitrogen heterocycles.

    • Source:

  • 4-Fluoro-7-Azaindole Properties: Physicochemical data and basic reactivity profile.

    • Source:

Disclaimer: This guide is intended for qualified research personnel. All experiments involving lithiated species or high-pressure reactors should be conducted within a fume hood with appropriate PPE.

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation of Fluorinated 7-Azaindoles: A Comparative Guide to 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Strategic Overview 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile represents a privileged scaffold in medicinal chemistry, particularly in the development of JAK and kinase inhibitors. However, its structural characte...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile represents a privileged scaffold in medicinal chemistry, particularly in the development of JAK and kinase inhibitors. However, its structural characterization presents a "perfect storm" of analytical challenges:

  • Tautomerism: The 7-azaindole core exhibits prototropic tautomerism, complicating signal linewidths.

  • Spin-Spin Coupling: The 4-Fluoro substituent introduces large heteronuclear couplings (

    
    ), often obscuring homonuclear splitting patterns.
    
  • Solubility: The 6-cyano group increases polarity, rendering standard non-polar solvents ineffective.

This guide compares analytical methodologies to establish a Gold Standard Protocol for the unambiguous assignment of this molecule, contrasting solvent systems and decoupling techniques.

Comparative Analysis: Analytical Methodologies

A. Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable proton (NH) and the resolution of the aromatic region.

FeatureDMSO-d6 (Recommended) Methanol-d4 (Alternative) Chloroform-d (CDCl3)
Solubility Excellent. Dissolves polar nitrile/azaindole core effectively.Good. Poor. Aggregation is common; requires high dilution.
NH Visibility High. Strong H-bonding stabilizes the NH (H1), appearing as a sharp/broad singlet at >12 ppm.None. Rapid deuterium exchange (

) eliminates the NH signal.
Low/Broad. Weak H-bonding leads to broad, often undetectable NH signals.
Chemical Shift Stability High. Consistent shifts due to solvent viscosity and polarity.Medium. Shifts are concentration-dependent.[1][2]Low. Highly concentration-dependent.
Water Peak Interference ~3.33 ppm (Usually distinct from aromatics).~4.87 ppm (Can overlap with vinylic protons if present).~1.56 ppm (Non-interfering).

Expert Insight: DMSO-d6 is the mandatory standard for this compound. The loss of the NH signal in MeOD removes a critical diagnostic peak required to confirm the integrity of the pyrrole ring.

B. Decoupling Techniques: Standard vs. {19F}

The fluorine atom at position 4 (


, spin 1/2, 100% abundance) couples to the H5 proton.
ParameterStandard 1H NMR 19F-Decoupled 1H NMR ({19F}1H)
Spectral Appearance Complex. H5 appears as a doublet (or dd) with a large coupling constant (

Hz).
Simplified. H5 collapses to a singlet (or small doublet due to H-H coupling).
Diagnostic Value High. Confirms the presence and location of Fluorine.Verification. Proves that the splitting is F-dependent, not an impurity or H-H coupling.
Signal-to-Noise Standard.Slightly reduced due to decoupling power distribution (negligible on modern probes).

Validated Experimental Protocol

Reagents and Equipment[3][4]
  • Analyte: >5 mg 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (98%+ purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Instrument: 400 MHz spectrometer or higher (600 MHz preferred for resolving second-order effects).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5-8 mg of the solid into a clean vial.

    • Add 600 µL DMSO-d6.

    • Critical Step: Sonicate for 60 seconds. The nitrile group can induce crystal lattice stability that resists passive dissolution.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (Standard 1H):

    • Pulse Sequence: zg30 (30° pulse angle) to maximize relaxation recovery.

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aromatic protons adjacent to the nitrile and fluorine have longer T1 relaxation times.

    • Scans (NS): 16 or 32 (sufficient for >5mg).

    • Temperature: 298 K (25°C).

  • Acquisition Parameters ({19F} Decoupled):

    • Channel 2: Set to 19F frequency (approx. 376 MHz on a 400 MHz magnet).

    • Decoupling Mode: WALTZ-16 or GARP composite pulse decoupling during acquisition.

Spectral Data & Assignment Logic

The following data represents the predicted consensus based on substituent effects (fluorine electronegativity + nitrile electron withdrawal) on the 7-azaindole scaffold.

The Spin System
  • H1 (NH): Exchangeable, broad.

  • H2 & H3 (Pyrrole ring): Vicinal coupling (

    
     Hz).
    
  • H5 (Pyridine ring): The only proton on the pyridine ring. It is flanked by F (pos 4) and CN (pos 6).

Assignment Table (DMSO-d6)
PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation Logic
1 NH 12.5 - 13.2 Broad SingletN/AHighly deshielded by aromatic ring current and H-bonding to DMSO.
5 Ar-H 8.0 - 8.4 Doublet (d)

Most Diagnostic Signal. Deshielded by the ortho-F and ortho-CN. The large splitting is characteristic of vicinal F-H coupling in pyridines.
2 Pyr-H 7.7 - 7.9 Doublet (d) or dd

Typical

-proton of pyrrole. May show small long-range coupling to F (

).
3 Pyr-H 6.6 - 6.9 Doublet (d) or dd

Typical

-proton of pyrrole. Upfield due to electron density.
Structural Validation Checklist
  • Count the Protons: Ensure integration equals 4H (1 NH + 3 Aromatic).

  • Verify H5 Splitting: If H5 appears as a singlet, the Fluorine is missing (substitution failure). It must be a doublet of ~9-10 Hz.

  • Verify H2/H3 Coupling: The pyrrole protons should show a characteristic ~3.5 Hz coupling.

Visualizations

A. Analytical Workflow Diagram

NMR_Workflow cluster_Acquisition Acquisition Modes Sample Solid Sample (4-F-pyrrolo-CN) Solvent Solvation DMSO-d6 (0.6mL) Sample->Solvent Prep Sonicate & Transfer (Avoid Aggregation) Solvent->Prep Std_1H Standard 1H (Observe Couplings) Prep->Std_1H Primary Dec_1H {19F} Decoupled 1H (Simplify Spectrum) Prep->Dec_1H Validation Analysis Data Analysis Confirm J(H-F) & Integration Std_1H->Analysis Dec_1H->Analysis

Caption: Figure 1. Optimized workflow for the structural verification of fluorinated azaindoles, prioritizing DMSO-d6 solvation and dual-mode acquisition.

B. Coupling Logic Tree (H5 Proton)

Coupling_Logic H5_Origin H5 Proton Signal (Theoretical Singlet) F_Coupling Coupling to F4 (Vicinal 3J ~10Hz) H5_Origin->F_Coupling Natural State Decoupling_On Apply {19F} Decoupling H5_Origin->Decoupling_On Result Observed Signal: Doublet (d) Shift: ~8.2 ppm F_Coupling->Result Result_Decoupled Observed Signal: Singlet (s) Decoupling_On->Result_Decoupled

Caption: Figure 2. Spin-spin splitting logic for the H5 proton. The large Fluorine coupling is the primary diagnostic feature.

References

  • Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4] Organic Process Research & Development. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry.[4] Retrieved from [Link]

  • Reich, H. J. (2024). Proton-Fluorine Coupling Constants.[6][7][8] University of Wisconsin-Madison Chemistry. Retrieved from [Link]

Sources

Comparative

Technical Comparison: LC-MS/MS Fragmentation Profiling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

This guide outlines the LC-MS/MS fragmentation profiling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , a critical intermediate in the synthesis of JAK inhibitors. It compares the target compound against its stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the LC-MS/MS fragmentation profiling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , a critical intermediate in the synthesis of JAK inhibitors. It compares the target compound against its structural regioisomers to assist in impurity profiling and quality control.

Executive Summary

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (C₈H₄FN₃) is a scaffold frequently encountered in the development of kinase inhibitors. A common analytical challenge is distinguishing this specific regioisomer from its analogs, such as the 3-fluoro or 5-fluoro isomers, which may co-elute during synthesis.

This guide details the specific fragmentation pathways (MS/MS) that serve as a "fingerprint" for the 4-fluoro-6-cyano isomer. By leveraging the specific loss of HF (20 Da) versus HCN (27 Da) and the energetics of the pyrrole ring cleavage, researchers can definitively validate the substitution pattern of the 7-azaindole core.

Experimental Configuration

To ensure reproducibility, the following LC-MS conditions are recommended. These parameters favor the formation of stable [M+H]⁺ ions while providing sufficient energy for diagnostic fragmentation.

Standardized Protocol
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)High surface area for separation of polar aza-heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent to drive desolvation.
Ionization ESI Positive (+)Basic Nitrogen (N7) and Pyrrole (N1) readily protonate.
Precursor Ion m/z 162.05 [M+H]⁺ of C₈H₄FN₃ (Exact Mass: 161.04).
Collision Energy Stepped (15, 30, 45 eV)Captures both fragile losses (HF) and ring cleavage (HCN).

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is governed by the stability of the bicyclic aromatic system. The primary dissociation pathways involve the competitive loss of the nitrile group (as HCN) and the fluorine substituent (as HF).

Key Diagnostic Transitions
  • Primary Loss (Nitrogen Elimination): The most abundant fragment arises from the loss of HCN (27 Da) . This can occur via two mechanisms:

    • Mechanism A: Cleavage of the nitrile group at C6.

    • Mechanism B: Opening of the pyrrole ring (retro-Diels-Alder type fragmentation), common in 7-azaindoles.

    • Result: m/z 162.05 → m/z 135.04 .

  • Secondary Loss (Halogen Elimination): The loss of HF (20 Da) is structurally diagnostic. In the 4-fluoro isomer, the fluorine is adjacent to the C3-H (pyrrole) and C5-H (pyridine). Proximity to these protons facilitates HF elimination.

    • Result: m/z 162.05 → m/z 142.04 .

  • Combined Loss: Sequential loss of HCN and HF leads to the highly stabilized aromatic cation C₆H₂N⁺.

    • Result: m/z 135.04 → m/z 115.03 .

Pathway Visualization

The following diagram illustrates the competing fragmentation pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 162.05 (C8H5FN3)+ Frag_HCN Fragment A [M+H - HCN]+ m/z 135.04 Precursor->Frag_HCN - HCN (27 Da) (Nitrile/Pyrrole Loss) Frag_HF Fragment B [M+H - HF]+ m/z 142.04 Precursor->Frag_HF - HF (20 Da) (Facilitated by C3/C5 Protons) Frag_Core Core Fragment [M+H - HCN - HF]+ m/z 115.03 Frag_HCN->Frag_Core - HF Frag_HF->Frag_Core - HCN

Caption: Competitive fragmentation pathways of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile showing primary losses of HCN and HF.

Comparative Analysis: Isomer Differentiation

Distinguishing the 4-fluoro isomer from the 5-fluoro isomer is critical, as they have identical exact masses.

Structural Logic for Differentiation
  • 4-Fluoro Isomer (Target): Fluorine is at C4. It is flanked by protons at C3 and C5. The C5 proton is relatively acidic due to the electron-withdrawing nitrile at C6. This facilitates HF loss .

  • 5-Fluoro Isomer (Alternative): Fluorine is at C5. It is flanked by C4 and the C6-Nitrile. There is no proton at C6 . The only adjacent proton is at C4. The lack of an ortho-proton on the nitrile side makes HF elimination kinetically slower compared to the 4-fluoro isomer.

Comparison Table
Feature4-Fluoro-6-CN (Target)5-Fluoro-6-CN (Isomer)Diagnostic Indicator
m/z 142 (Loss of HF) High Intensity Low IntensityProximity of F to C3-H and C5-H in 4-F isomer promotes HF loss.
m/z 135 (Loss of HCN) DominantDominantNon-diagnostic (common to both).
Retention Time (C18) Earlier ElutionLater Elution4-F is more polar due to F/CN separation; 5-F has ortho F/CN dipole cancellation.
Ortho Effect N/AF-CN Interaction5-F may show unique "F-CN" adduct losses not seen in 4-F.
Decision Tree for Identification

DecisionTree Start Analyze MS/MS Spectrum Precursor m/z 162.05 Check_142 Check Intensity of [M+H - HF]+ (m/z 142) Start->Check_142 High_142 High Intensity (>30%) Check_142->High_142 Facilitated HF Loss Low_142 Low Intensity (<10%) Check_142->Low_142 Steric/Proton hindrance Result_4F Identify as: 4-Fluoro Isomer High_142->Result_4F Result_5F Identify as: 5-Fluoro Isomer Low_142->Result_5F

Caption: Logic flow for distinguishing 4-fluoro and 5-fluoro isomers based on the relative abundance of the m/z 142 fragment.

References

  • El Kihel, A., et al. (2016).[1][2] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[1][2] Retrieved from [Link]

  • LibreTexts. (2023).[3] Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (2020). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Fluoro vs. 4-Chloro 7-Azaindole Carbonitriles

Introduction: The Strategic Role of Halogen Substitution on a Privileged Scaffold The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogen Substitution on a Privileged Scaffold

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] Its bioisosteric relationship with purines allows it to function as an effective hinge-binding motif for protein kinases, a class of enzymes frequently implicated in diseases like cancer and inflammatory disorders.[2][3][4][5][6] Consequently, 7-azaindole derivatives have been aggressively pursued as kinase inhibitors.[2][3][4]

The biological activity of a scaffold is profoundly influenced by its substituents. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution, a strategy that leverages the unique properties of elements like fluorine and chlorine to fine-tune a drug candidate's physicochemical and pharmacokinetic profile.[7][8][9][10][11][12][13] The choice between a fluorine and a chlorine atom at a specific position—a common bioisosteric replacement—is not trivial and can lead to dramatically different biological outcomes.[9][10][11]

This guide provides an in-depth comparison of the biological activities of 4-fluoro- and 4-chloro-substituted 7-azaindole carbonitriles. We will dissect the fundamental physicochemical differences between these two halogens and explore how these differences translate into tangible effects on target binding, selectivity, and pharmacokinetic properties, providing researchers with a framework for rational drug design.

Physicochemical Foundations: Why Fluorine and Chlorine Are Not Interchangeable

The decision to incorporate a fluorine or chlorine atom is rooted in their distinct elemental properties. These differences, while subtle, have a cascading effect on the molecule's overall behavior.

  • Electronegativity and Size: Fluorine is the most electronegative element, creating a highly polarized C-F bond. It is also the smallest halogen, closely mimicking the size of a hydrogen atom.[8][14] Chlorine is less electronegative but significantly larger and more polarizable.

  • Bond Strength: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[15] The C-Cl bond is weaker and more susceptible to metabolic degradation.

  • Lipophilicity: Substitution with chlorine generally results in a greater increase in lipophilicity (LogD) compared to fluorine.[11] This has profound implications for solubility, cell permeability, and plasma protein binding.

  • Hydrogen Bond Acceptance: The ability of halogens to act as hydrogen bond acceptors is context-dependent. While fluorine is a poor hydrogen bond acceptor in most organic contexts, the polarized C-F bond can engage in favorable electrostatic interactions within a protein binding pocket.[16]

These fundamental differences dictate how the substituted molecule interacts with its biological environment.

Property4-Fluoro Substitution4-Chloro SubstitutionRationale & Impact on Drug Design
Size (van der Waals radius) ~1.47 Å~1.75 ÅFluorine offers a minimal steric footprint, making it suitable for tight binding pockets. Chlorine is a closer steric match to a methyl group.[13]
Electronegativity (Pauling) 3.983.16The highly electronegative fluorine atom strongly influences the local electronic environment, affecting pKa and potential interactions.[7]
C-X Bond Strength ~115 kcal/mol~84 kcal/molThe robust C-F bond enhances metabolic stability by blocking potential sites of oxidative metabolism.[15]
Lipophilicity (Hansch π) +0.14+0.71Chlorine significantly increases lipophilicity, which can improve membrane permeability but may also increase metabolic liability and reduce solubility.[11]
Polarizability LowHighThe more polarizable electron cloud of chlorine can lead to favorable dispersion interactions within a protein pocket, potentially increasing binding affinity.[13]

Impact on Biological Activity: A Kinase-Centric View

Given the prevalence of the 7-azaindole scaffold in kinase inhibitor design, we will frame our comparison within this context.[2][3][4][6] The substitution at the 4-position can directly influence interactions within the ATP binding site.

Target Potency and Binding Affinity

The primary measure of a drug's effectiveness is its potency (often measured as an IC50 or Ki value). Both 4-fluoro and 4-chloro substituents can modulate potency through distinct mechanisms.

  • 4-Fluoro Analogs: The strong electron-withdrawing nature of fluorine can alter the electron distribution of the azaindole ring system. This can modulate the strength of the crucial hydrogen bonds formed between the N7 and N1-H of the azaindole and the kinase hinge region.[3] In some cases, this electronic tuning can optimize these interactions and enhance potency.[7][15]

  • 4-Chloro Analogs: A molecular matched-pair analysis across many targets suggests that chlorinated compounds are, on average, slightly more potent than their fluorinated counterparts.[11] This is often attributed to the greater polarizability of chlorine, which can form more favorable van der Waals or dipole-induced dipole interactions with hydrophobic residues in the binding pocket.[13]

Hypothetical Data: Potency of 4-Substituted 7-Azaindole Carbonitriles against Target Kinase X

CompoundSubstitutionIC50 (nM)
Parent Compound 4-H150
Compound F 4-Fluoro25
Compound Cl 4-Chloro15
Kinase Selectivity

Selectivity is critical for minimizing off-target effects and improving the safety profile of a drug. The choice between fluorine and chlorine can be a key determinant of the selectivity profile.

  • Steric Effects: The smaller size of fluorine may allow a compound to fit into the ATP-binding site of a target kinase while being excluded from the slightly different pocket of an off-target kinase. Conversely, the larger chlorine atom might introduce a steric clash in one kinase but form a beneficial interaction in another.

  • Electronic Effects: The distinct electronic signatures of the C-F and C-Cl bonds can lead to differential interactions with amino acid residues. For instance, a fluorine atom may engage in a favorable orthogonal multipolar interaction with a backbone carbonyl that a chlorine atom cannot.

Pharmacokinetics (ADME) Profile

A potent and selective compound is of little therapeutic value if it cannot reach its target in sufficient concentrations. The ADME (Absorption, Distribution, Metabolism, Excretion) profile is where the differences between fluorine and chlorine are often most pronounced.

  • Metabolic Stability: This is a major advantage of fluorination. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[7][8][14][16] Replacing a metabolically liable C-H bond with a C-F bond is a classic and effective strategy to improve a compound's half-life. Chlorinated aromatics can sometimes be metabolized to reactive intermediates.[17]

  • Permeability and Solubility: The higher lipophilicity of chlorinated compounds often translates to higher passive cell permeability.[11] However, this comes at the cost of reduced aqueous solubility, which can hinder formulation and bioavailability. The less lipophilic fluorine substitution may offer a better balance between permeability and solubility.

Comparative ADME Profile

Parameter4-Fluoro Analog (Compound F)4-Chloro Analog (Compound Cl)
Microsomal Stability (t½) High (>60 min)Moderate (25 min)
Aqueous Solubility ModerateLow
Cell Permeability (Papp) GoodExcellent

Experimental Workflow: Measuring Kinase Inhibition

To generate reliable and comparable data, a robust and well-controlled experimental protocol is essential. The following describes a standard luminescence-based assay for determining the IC50 of an inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of potency.[18][19]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[18]

    • Prepare serial dilutions of the 4-fluoro and 4-chloro 7-azaindole carbonitrile compounds in DMSO, followed by a final dilution in Kinase Assay Buffer.

    • Prepare a solution of the target kinase and its specific substrate peptide in Kinase Assay Buffer.

    • Prepare an ATP solution at a concentration equal to the known Km for the target kinase. Using ATP at its Km is crucial for accurately determining the potency of ATP-competitive inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

    • Add 2.5 µL of the diluted test compounds (or DMSO for vehicle control).

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Context-Dependent Choice

The decision to use a 4-fluoro or 4-chloro substituent on a 7-azaindole carbonitrile core is a strategic choice with no single "correct" answer. The optimal selection is entirely dependent on the specific goals of the drug discovery program and the properties of the target binding site.

  • Choose 4-Fluoro when:

    • Metabolic stability is a primary concern.

    • A minimal increase in lipophilicity is desired to maintain a favorable solubility/permeability balance.

    • The target's binding pocket is sterically constrained.

    • Fine-tuning of electronic properties is needed to enhance specific polar interactions.

  • Choose 4-Chloro when:

    • Maximizing potency is the main objective, and increased lipophilicity is acceptable.

    • The binding pocket can accommodate the larger size and benefits from polarizable interactions.

    • Metabolic stability is already sufficient or can be addressed at other positions on the molecule.

Ultimately, the most effective approach involves the parallel synthesis and evaluation of both analogs. This empirical data, when interpreted through the lens of the fundamental physicochemical principles outlined in this guide, empowers researchers to make rational, data-driven decisions in the complex, multifaceted process of drug development.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 12, 2026.
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 12, 2026.
  • ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry. Retrieved February 12, 2026.
  • RSC Publishing. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science. Retrieved February 12, 2026.
  • PubMed. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved February 12, 2026.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved February 12, 2026.
  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved February 12, 2026.
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Retrieved February 12, 2026.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved February 12, 2026.
  • Apollo Scientific. (n.d.).
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Retrieved February 12, 2026.
  • PMC - NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved February 12, 2026.
  • ResearchGate. (2026, January 7). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved February 12, 2026.
  • Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved February 12, 2026.
  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals | Request PDF. Retrieved February 12, 2026.
  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved February 12, 2026.
  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved February 12, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. Retrieved February 12, 2026.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 12, 2026.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 12, 2026.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity | News & Announcements. Retrieved February 12, 2026.
  • ChemicalBook. (n.d.). 4-Chloro-7-azaindole synthesis. Retrieved February 12, 2026.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved February 12, 2026.
  • ResearchGate. (2025, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved February 12, 2026.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 12, 2026.
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved February 12, 2026.
  • Chemical Properties & Storage for Synthesis. (2026, January 20). 4-Fluoro-7-Azaindole. Retrieved February 12, 2026.
  • PMC - NIH. (n.d.). Azaindole Therapeutic Agents. Retrieved February 12, 2026.
  • PMC. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved February 12, 2026.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved February 12, 2026.
  • PMC. (n.d.). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Retrieved February 12, 2026.
  • PMC - NIH. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved February 12, 2026.
  • PMC. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved February 12, 2026.
  • Sigma-Aldrich. (n.d.). Halogenated Heterocycles. Retrieved February 12, 2026.
  • PubMed. (n.d.). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Retrieved February 12, 2026.
  • NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved February 12, 2026.
  • DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved February 12, 2026.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-azaindole 97 55052-28-3. Retrieved February 12, 2026.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved February 12, 2026.
  • PMC. (n.d.).
  • PMC. (n.d.).

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of 6-Cyano-4-fluoro-7-azaindole

Executive Summary & Structural Context 6-cyano-4-fluoro-7-azaindole is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors (e.g., JAK, TRK, or BRAF inhibitors). Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

6-cyano-4-fluoro-7-azaindole is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors (e.g., JAK, TRK, or BRAF inhibitors). Its structural integrity relies on the precise arrangement of three distinct functionalities on the pyrrolo[2,3-b]pyridine core:

  • The 7-Azaindole Core: A fused bicyclic system containing a pyrrole N-H (H-bond donor) and a pyridine Nitrogen (H-bond acceptor).

  • The Nitrile (Cyano) Group (C-6): A critical electrophilic handle and H-bond acceptor.

  • The Fluorine Atom (C-4): A metabolic blocker that modulates pKa and lipophilicity.

This guide provides a comparative spectroscopic analysis to validate the synthesis of this molecule, specifically distinguishing it from its precursors (4-fluoro-7-azaindole) and the parent heterocycle (7-azaindole).

Comparative IR Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic precursors. This data serves as a "fingerprint" map for reaction monitoring.

Table 1: Diagnostic Peak Assignments & Comparative Shifts
Functional GroupVibration ModeTarget: 6-Cyano-4-fluoro-7-azaindole (cm⁻¹)Precursor: 4-Fluoro-7-azaindoleParent: 7-AzaindoleDiagnostic Value
Nitrile (-C≡N) Stretching2225 – 2250 (s) AbsentAbsentPrimary Indicator. Appearance confirms cyanation at C-6.[1]
Aryl Fluoride (C-F) Stretching1200 – 1260 (vs) 1200 – 1250 (vs)AbsentSecondary Indicator. Presence confirms fluorination; distinguishes from non-fluorinated analogs.
Pyrrole N-H Stretching3200 – 3450 (br) 3200 – 3450 (br)3400 – 3500 (br)Environment Indicator. Broadening indicates H-bonding (dimer formation).
Aromatic Ring C=C / C=N Stretch1580 – 1620 (m) 1580 – 1610 (m)1580 – 1600 (m)Scaffold Confirmation. Skeletal vibrations of the azaindole core.
C-H (Aromatic) Stretching3050 – 3100 (w) 3050 – 3100 (w)3020 – 3100 (w)Minor. Weak diagnostic value due to low proton count.

(Intensity Key: vs = very strong, s = strong, m = medium, w = weak, br = broad)

mechanistic Insight: The "Electronic Tug-of-War"
  • The Nitrile Shift: A standard aromatic nitrile absorbs ~2220 cm⁻¹.[2] However, the electron-deficient pyridine ring of the azaindole, further depleted by the electronegative Fluorine at C-4, exerts an inductive effect. This typically stiffens the C≡N bond, potentially shifting the absorption to the higher end of the range (>2230 cm⁻¹ ).

  • The Fluorine Signature: The C-F bond is highly polar. In IR, this results in a massive change in dipole moment during vibration, creating a very intense peak in the fingerprint region (~1230 cm⁻¹). This is often the strongest peak in the spectrum below 1500 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "self-check" mechanism to rule out common artifacts.

A. Sample Preparation (ATR Method - Recommended)
  • Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Why: Azaindoles are capable of strong dimerization. KBr pellets often contain hygroscopic water which interferes with the N-H region. ATR minimizes environmental moisture.

  • Step-by-Step:

    • Clean crystal with isopropanol; ensure background scan is flat.

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact (critical for the hard crystalline lattice of azaindoles).

    • Acquire 16-32 scans at 4 cm⁻¹ resolution.

B. Decision Logic & Quality Control

The following diagram illustrates the logical flow for validating the product using IR data.

IR_Validation_Workflow Start Start: Crude Product Isolation Acquire Acquire ATR-IR Spectrum (4000 - 600 cm⁻¹) Start->Acquire Check_CN Check 2200-2250 cm⁻¹ Is there a sharp peak? Acquire->Check_CN Check_CF Check 1200-1260 cm⁻¹ Is there a strong band? Check_CN->Check_CF Yes Fail_CN FAILED: Cyanation Incomplete (Starting Material Present) Check_CN->Fail_CN No Check_NH Check 3200-3500 cm⁻¹ Is N-H present? Check_CF->Check_NH Yes Fail_CF FAILED: Defluorination/Impurity Check_CF->Fail_CF No Success PASS: 6-cyano-4-fluoro-7-azaindole Confirmed Check_NH->Success Yes

Figure 1: Logical workflow for spectroscopic validation of the target molecule. Note the hierarchical check: Nitrile (Synthesis success) -> Fluorine (Scaffold integrity) -> Amine (General structure).

Troubleshooting & Artifact Management

Artifact / IssueSpectral AppearanceRoot CauseCorrective Action
"The Water Mask" Broad, rounded blob at 3300-3400 cm⁻¹.Wet sample or KBr hygroscopicity.Dry sample in vacuum oven at 40°C for 2 hours. Use ATR instead of KBr.
Missing Nitrile No peak at 2230 cm⁻¹.Hydrolysis of CN to Amide (CONH₂).Check for new doublet at 3100-3300 (NH₂) and carbonyl at 1680 (C=O).
Split N-H Peak Two peaks instead of one broad band.Breaking of H-bond dimers.This is normal in dilute solution (e.g., CHCl₃) but rare in solid state.
CO₂ Doublet Sharp doublet at 2350 cm⁻¹.Atmospheric background change.Re-run "Background" scan before measuring sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies including Nitriles and Aryl Fluorides).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for substituent effects on aromatic rings).[3]

  • Focsa, C., et al. (2005). "High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex." Journal of Chemical Physics, 123, 094306.[4] Link (Provides baseline spectral data for the 7-azaindole core).

  • Talapatra, G. B., et al. (2008). "Electronic spectra of 7-azaindole/ammonia clusters." Journal of Chemical Physics, 129. (Discusses N-H stretching dynamics in azaindoles).
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General reference for validating nitrile and fluoride shifts in heterocyclic systems). Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Executive Summary & Risk Context[1][2][3][4] 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: Variable/Analogous to 1260381-44-9) is a fused bicyclic azaindole derivative featuring both a nitrile group and a fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4]

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: Variable/Analogous to 1260381-44-9) is a fused bicyclic azaindole derivative featuring both a nitrile group and a fluorine atom.[1] This scaffold is frequently utilized in the synthesis of JAK inhibitors, GSK-3β inhibitors, and other kinase-targeting pharmaceuticals.[1]

Why this specific protocol matters: Standard "lab safety" is insufficient for this compound. As a likely bioactive pharmaceutical intermediate, it poses a dual threat:

  • Chemical Toxicity: The nitrile moiety presents a risk of cyanide release under specific metabolic or combustion conditions, while the fluorine atom necessitates precautions against hydrofluoric acid (HF) formation during thermal decomposition.[1]

  • Pharmacological Potency: Azaindoles are designed to penetrate cell membranes and modulate signaling pathways.[1] Unintentional absorption (dermal/inhalation) could trigger off-target biological effects.[1]

Precautionary Principle: In the absence of specific toxicology data for the 6-carbonitrile isomer, this guide applies Occupational Health Band (OHB) 3/4 standards, treating the substance as a potent, toxic solid until proven otherwise.[1]

Hazard Identification & Logic

Before selecting PPE, we must understand the "Why."[1] The following diagram outlines the specific hazard vectors associated with this molecule.

HazardLogic Substance 4-Fluoro-1H-pyrrolo [2,3-b]pyridine-6-carbonitrile Group1 Nitrile Group (-CN) Substance->Group1 Group2 Fluorine Atom (-F) Substance->Group2 Group3 Azaindole Core Substance->Group3 Risk1 Metabolic Cyanide Risk (Acute Toxicity) Group1->Risk1 Risk2 HF Formation (Thermal Decomp) Group2->Risk2 Risk3 Kinase Inhibition (Bioactivity) Group3->Risk3 Control1 No Acid Mixing Segregated Waste Risk1->Control1 Control2 Temp Control Fire Suppression Risk2->Control2 Control3 Full Skin Coverage HEPA Filtration Risk3->Control3

Figure 1: Hazard vector analysis linking chemical structure to specific safety controls.

PPE Specification Matrix

Do not rely on generic latex gloves.[1] The lipophilicity of the azaindole ring facilitates skin absorption.[1] The following PPE is mandatory for all manipulations.

PPE CategoryStandard RequirementTechnical Specification / Rationale
Hand Protection Double-Gloving Inner: Nitrile (0.11 mm).[1] Outer: Nitrile (Long Cuff, >0.14 mm) or Laminate (Silver Shield) for prolonged solvent work.Rationale: Prevents microporous breakthrough.[1] Change outer gloves every 30 mins or immediately upon splash.[1]
Respiratory P100 / N95 + Engineering Solids: N95 minimum; P100 preferred if outside an isolator.Liquids: Half-mask with organic vapor/acid gas cartridges (OV/AG) if fume hood sash is compromised.Rationale:[1] Protects against fine particulates (dust) and potential acidic vapors.[1]
Eye/Face Chemical Goggles Type: Indirect vented or non-vented chemical splash goggles.Rationale:[1] Safety glasses are insufficient for fine powders that can float around side shields.[1]
Body Tyvek Lab Coat Material: Non-woven polyethylene (Tyvek or similar).Rationale:[1] Cotton coats absorb and hold toxic dust against the skin.[1] Disposable coats prevent cross-contamination.[1]

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk)

The primary risk of exposure occurs when the solid is handled, generating invisible airborne dust.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Fluorinated heterocycles are often static-prone.[1] Use an anti-static gun or ionizer bar before spatulating to prevent "jumping" of the powder.[1]

  • Technique:

    • Place a pre-tared vial inside the balance.[1]

    • Transfer solid using a disposable antistatic spatula.[1]

    • Crucial: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood to ensure no dust adheres to the glass.[1]

Phase B: Reaction & Solubilization[1]
  • Solvent Selection: When dissolving, add solvent slowly.[1]

  • Incompatibility: Avoid strong acids (HCl, H₂SO₄) unless strictly necessary for the reaction, and ensure the system is vented. Acid hydrolysis of the nitrile group can theoretically release Hydrogen Cyanide (HCN) gas [1].[1]

  • Temperature: Do not heat above 200°C without a closed, pressure-rated system. Thermal decomposition releases toxic Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) [2].[1]

Phase C: Waste Disposal

Improper disposal is a legal and safety violation.

  • Solid Waste: Bag separately in a "Hazardous - Toxic" yellow bag. Label clearly: "Fluorinated Azaindole - Potential Cyanide Source."[1]

  • Liquid Waste:

    • Do NOT mix with acidic waste streams.[1][2]

    • Segregate into "Halogenated Organic Solvents" carboys.

    • If the reaction involved heavy metals, use a separate metal-bearing waste stream.[1]

Emergency Response Logic

In the event of a spill or exposure, immediate action is required.[2][3] The presence of the fluorine atom dictates that we consider the potential (however slight) for HF-like burns if the compound has degraded.[1]

EmergencyResponse Start Accidental Release Type Identify State Start->Type Solid Solid Powder Spill Type->Solid Liquid Solution Spill Type->Liquid ActSolid 1. Evacuate Area (Dust) 2. Don P100 Respirator 3. Cover with damp paper towels (Prevent Dust) 4. Scoop to Haz Waste Solid->ActSolid ActLiquid 1. Ventilate 2. Cover with Absorbent pads 3. Do NOT use bleach (Nitrile risk) 4. Wash surface with soap/water Liquid->ActLiquid Medical Medical Evaluation (Bring SDS) ActSolid->Medical ActLiquid->Medical

Figure 2: Decision matrix for spill containment and cleanup.

First Aid Specifics:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] If redness appears, seek medical attention (treat as potential chemical burn).[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4][5] Call a poison control center immediately.

References

  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[1] PubMed Central.[1] Available at: [Link]

  • U.S. EPA. Management of Hazardous Waste Pharmaceuticals.[1][6][7] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.